



Application Note: Solid-Phase Synthesis of Tyr-Gly Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of the dipeptide Tyrosine-Glycine (Tyr-Gly) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This method offers a robust and efficient approach for the stepwise assembly of peptides on a solid support, facilitating purification and high yields.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the routine synthesis of peptides for research, therapeutic, and diagnostic applications. The Fmoc/tBu strategy is widely employed due to its mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups and the resin linkage. This application note details the synthesis of the dipeptide **Tyr-Gly** on a Wang resin, a common solid support for peptides with a C-terminal carboxylic acid. The protocol covers all critical steps from resin preparation to the final cleavage and purification of the target dipeptide.

Experimental Protocols Materials and Reagents

- Fmoc-Gly-Wang resin (0.5 mmol/g substitution)
- Fmoc-Tyr(tBu)-OH



- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- · Piperidine, reagent grade
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- · Diethyl ether, cold
- Kaiser test kit (Ninhydrin solutions)

Protocol 1: Synthesis of Tyr-Gly on Wang Resin

This protocol outlines the manual synthesis of **Tyr-Gly** starting from Fmoc-Gly-Wang resin.

- 1. Resin Swelling and Preparation:
- Place 1 g of Fmoc-Gly-Wang resin (0.5 mmol) in a fritted syringe reaction vessel.
- Add 10 mL of DMF to the resin and allow it to swell for 30-60 minutes with occasional agitation.
- Drain the DMF from the swollen resin.
- 2. Fmoc Deprotection of Glycine:
- Add 10 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate the mixture for 3 minutes and then drain the solution.[1]



- Add a fresh 10 mL portion of 20% piperidine in DMF and agitate for 7 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces
 of piperidine.
- Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by an intense blue color).[1][2]
- 3. Coupling of Fmoc-Tyr(tBu)-OH:
- In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents, 1.5 mmol, 0.69 g), HOBt (3 equivalents, 1.5 mmol, 0.23 g), and DIC (3 equivalents, 1.5 mmol, 0.23 mL) in 5 mL of DMF.
- Allow the mixture to pre-activate for 5-10 minutes.
- Add the activated amino acid solution to the deprotected Gly-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
- Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is indicated by yellow or colorless beads). If the test is positive, the coupling step should be repeated.
- 4. Final Fmoc Deprotection:
- Repeat the Fmoc deprotection procedure as described in step 2 to remove the Fmoc group from the N-terminal Tyrosine.
- After deprotection, wash the resin thoroughly with DMF (5 x 10 mL) followed by DCM (3 x 10 mL).
- Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
- 5. Cleavage and Deprotection:



- Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS in a fume hood.[3] For 1
 g of resin, prepare 10 mL of the cocktail.
- Add the cleavage cocktail to the dry peptide-resin and agitate for 2-3 hours at room temperature.[3]
- Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.
- Wash the resin with an additional 2 mL of the cleavage cocktail and combine the filtrates.
- 6. Peptide Precipitation and Purification:
- Precipitate the peptide by adding the TFA solution to 40 mL of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, then carefully decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
- Dry the crude **Tyr-Gly** peptide pellet under vacuum.
- The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Summary of Quantitative Data for **Tyr-Gly** Synthesis



Parameter	Value	Unit	Notes
Starting Resin			
Туре	- Fmoc-Gly-Wang	-	Pre-loaded resin
Substitution	0.5	mmol/g	
Amount	1.0	g	
Fmoc Deprotection			
Reagent	20% Piperidine in DMF	v/v	
Volume	10	mL	Per wash
Reaction Time	3+7	minutes	Two-step deprotection[1]
Amino Acid Coupling			
Fmoc-Tyr(tBu)-OH	3	equivalents	Relative to resin loading
HOBt	3	equivalents	
DIC	3	equivalents	
Reaction Time	1 - 2	hours	
Cleavage			
Reagent	TFA/H ₂ O/TIS	% v/v	
Composition	95 / 2.5 / 2.5	-	Cleavage cocktail[3]
Volume	10	mL	Per gram of resin
Reaction Time	2 - 3	hours	[3]
Expected Yield	70 - 90	%	Crude peptide, sequence-dependent

Mandatory Visualization





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